molecular formula C6H2FIN2 B13120956 5-Fluoro-4-iodonicotinonitrile

5-Fluoro-4-iodonicotinonitrile

Cat. No.: B13120956
M. Wt: 248.00 g/mol
InChI Key: VFWHOVCDFJAVPH-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodonicotinonitrile (CAS 1807159-50-7) is a versatile halogenated pyridine derivative of high interest in medicinal chemistry and drug discovery research. Its molecular formula is C 6 H 2 FIN 2 and it has a molecular weight of 248.00 . The structure features three distinct functional handles: a nitrile group, an iodine atom, and a fluorine atom, making it a valuable multi-functional scaffold for constructing complex molecules. This compound is primarily used as a key synthetic intermediate or building block in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, where the iodine atom acts as an excellent leaving group . The presence of both fluorine and the nitrile group on the pyridine ring is a common motif in the development of active pharmaceutical ingredients, as these features can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers leverage this compound in the synthesis of potential kinase inhibitors and other small molecule therapeutics. Strictly for research purposes, this compound is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2FIN2

Molecular Weight

248.00 g/mol

IUPAC Name

5-fluoro-4-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6H2FIN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H

InChI Key

VFWHOVCDFJAVPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)I)C#N

Origin of Product

United States

Mechanistic Investigations and Chemical Reactivity Profiles of 5 Fluoro 4 Iodonicotinonitrile

Elucidation of Reaction Mechanisms in Halopyridine Functionalization

The functionalization of halopyridines is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of substituents onto the pyridine (B92270) core. The presence of both a fluorine and an iodine atom on the 5-Fluoro-4-iodonicotinonitrile ring, in addition to a nitrile group, presents a unique case for studying competitive reaction pathways.

Characterization of SNAr Pathways in C-Halogen Bond Formation

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the fluorine and nitrile electron-withdrawing groups, makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a halide. The reaction typically proceeds through a negatively charged Meisenheimer intermediate, and the rate of reaction is influenced by the stability of this intermediate. masterorganicchemistry.comyoutube.com

The key question for this compound is the regioselectivity of the nucleophilic attack: will the fluoride (B91410) or the iodide be displaced? Generally, in SNAr reactions, fluoride is a better leaving group than iodide because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer intermediate. masterorganicchemistry.com However, the C-I bond is significantly weaker than the C-F bond, which can favor its cleavage in the rate-determining step. The specific reaction conditions, including the nature of the nucleophile and the solvent, can influence the outcome.

Influence of Steric and Electronic Properties on Reaction Kinetics and Regioselectivity

The steric and electronic properties of the substituents on the pyridine ring play a crucial role in determining the kinetics and regioselectivity of functionalization reactions. The fluorine atom at the 5-position and the iodine atom at the 4-position exert distinct electronic effects. Fluorine, being highly electronegative, is a strong σ-withdrawing group, while iodine is less electronegative but more polarizable. The nitrile group at the 3-position is a potent electron-withdrawing group through both inductive and resonance effects.

This electronic landscape makes the positions ortho and para to the electron-withdrawing groups more susceptible to nucleophilic attack. In the case of this compound, the iodine is at a position activated by the nitrile group. The fluorine atom, while also activating the ring, is meta to the nitrile group. This electronic bias, coupled with the relative bond strengths and leaving group abilities of fluoride and iodide, will dictate the preferred site of substitution.

Systematic studies on related systems have shown how substitution patterns modulate electronic factors, which in turn fine-tune the electronic structures and reactivity of such molecules. rsc.org For instance, in dinitroquinazoline derivatives, the regioselectivity of nucleophilic aromatic substitution is intricately linked to the stability of the intermediates, which can be computationally modeled using density functional theory (DFT). rsc.org

Directed C-H Functionalization in the Presence of Fluoro and Iodo Substituents

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. rsc.org For pyridine derivatives, this approach avoids the need for pre-functionalized starting materials. acs.org The inherent electronic properties of the pyridine ring often make direct functionalization challenging, requiring specific directing groups or catalysts. nih.govbeilstein-journals.org

In this compound, the remaining C-H bonds at the 2- and 6-positions are potential sites for functionalization. The electronic environment created by the existing substituents will influence the feasibility and selectivity of such reactions. For instance, palladium-catalyzed C-H arylation often relies on the formation of a pyridinium (B92312) salt intermediate to activate the ring for subsequent functionalization. nih.gov The presence of the fluoro and iodo groups could influence the stability and reactivity of these intermediates.

Analysis of Halogen Bonding and Other Non-Covalent Interactions Involving this compound

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). rsc.org The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. The iodine atom in this compound, being attached to an electron-deficient pyridine ring, is expected to be a potent halogen bond donor.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 4 Iodonicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Fluoro-4-iodonicotinonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy of substituted nicotinonitriles reveals characteristic signals for the protons on the pyridine (B92270) ring. For instance, in related 2-amino-4,6-diphenylnicotinonitriles, the proton at the 5-position typically appears as a singlet in the range of 7.09–7.25 ppm. mdpi.com In other substituted nicotinonitrile derivatives, the chemical shifts of the pyridine protons are influenced by the nature and position of the substituents. chem-soc.sinih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the nicotinonitrile ring are sensitive to the electronic effects of the substituents. mdpi.comoregonstate.edu For example, the nitrile carbon (C≡N) in cyclohexanecarbonitriles shows distinct chemical shifts depending on its axial or equatorial orientation, typically ranging from δ 118.6 to 126.8 ppm. nih.gov In substituted benzenes, which share aromatic characteristics with pyridines, the chemical shifts of ring carbons can be predicted based on additive substituent effects. wisc.edu The carbon attached to the fluorine atom is expected to show a large coupling constant in the ¹³C NMR spectrum. magritek.com

A representative, though not specific to the title compound, set of ¹³C NMR data for a substituted nicotinonitrile is presented in the interactive table below.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Substituted Nicotinonitrile Derivative

Carbon Atom Chemical Shift (ppm)
C2 162.02
C3 111.08
C4 155.23
C5 107.15
C6 152.49
C≡N 115.63

Note: Data is illustrative and based on a related structure, 2,2′-(Octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile). nih.gov

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edupressbooks.pub This technique is highly sensitive and allows for the unambiguous assignment of protonated carbons. hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton, especially for identifying connections to quaternary carbons (carbons with no attached protons) like the one bearing the nitrile group.

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound.

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govcdnsciencepub.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the pyridine ring. fluorine1.rurajpub.comnih.gov The chemical shift range for ¹⁹F is very large, which minimizes signal overlap. sigmaaldrich.com For trifluoroacetyl (TFA) groups, for instance, chemical shifts can vary significantly based on substrate topology, electronic environment, and solvent. dovepress.com In fluorinated pyridines, the ¹⁹F chemical shift provides a clear indication of the fluorine's position. nih.gov For example, the ¹⁹F NMR signal for 5-fluoro-3-methyl-1H-indole appears at -125.24 ppm. rsc.org The coupling between the fluorine and adjacent protons and carbons can also be observed, further confirming the structure.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C≡N (Nitrile): A sharp, medium-intensity absorption band typically appears in the region of 2200-2260 cm⁻¹. In various substituted nicotinonitriles, this band is consistently observed around 2207-2223 cm⁻¹. mdpi.comnih.govresearchgate.net

C-F (Carbon-Fluorine): A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

C-I (Carbon-Iodine): A weaker absorption band is typically found in the lower frequency region, usually below 600 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

The table below provides representative FT-IR data for functional groups found in related nicotinonitrile compounds.

Interactive Data Table: Characteristic FT-IR Frequencies for Substituted Nicotinonitriles

Functional Group Wavenumber (cm⁻¹) Reference
C≡N 2207 mdpi.com
C≡N 2223 researchgate.net
C≡N 2222 nih.gov
C-Cl 1067 researchgate.net

Note: This data is illustrative and based on related nicotinonitrile structures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. researchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₂FIN₂), HRMS would provide a highly accurate mass measurement that corresponds to this specific combination of atoms, confirming the molecular formula and supporting the structural assignments made by NMR and IR spectroscopy. mdpi.commdpi.com The technique is widely used to confirm the structures of newly synthesized halogenated nitrogen heterocycles. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies of Related Compounds

Theoretical and Computational Studies on 5 Fluoro 4 Iodonicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

There is no available research detailing the use of Density Functional Theory (DFT) to analyze the electronic structure and molecular geometry of 5-Fluoro-4-iodonicotinonitrile. Consequently, data regarding its optimized geometry, bond lengths, bond angles, and electronic properties derived from DFT calculations are not present in the current body of scientific literature.

Computational Modeling of Reaction Pathways and Transition States

No computational models detailing the reaction pathways and transition states involving this compound have been published. As a result, there is no information on the energetics of potential reactions, the structures of transition states, or the predicted mechanisms for its synthesis or reactivity.

Quantum Chemical Descriptors for Non-Covalent Interactions (e.g., QTAIM, IQA, Source Function Analysis)

An analysis of this compound using quantum chemical descriptors such as the Quantum Theory of Atoms in Molecules (QTAIM), Interacting Quantum Atoms (IQA), or Source Function Analysis has not been reported in the literature. Therefore, a detailed understanding of the non-covalent interactions, such as halogen bonding, that may be present in this molecule from a topological perspective is not available.

Prediction of Spectroscopic Parameters and Conformational Energy Landscapes

There are no published studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) or map the conformational energy landscape of this compound. Such studies would provide insight into the molecule's structural dynamics and spectroscopic signatures, but this information is not currently available.

Research Applications and Transformative Organic Reactions of 5 Fluoro 4 Iodonicotinonitrile

Utility as a Strategic Building Block in Complex Molecular Synthesis

The distinct reactivity of the iodo and fluoro substituents, coupled with the directing influence of the nitrile group, makes 5-fluoro-4-iodonicotinonitrile a powerful precursor for the synthesis of diverse and complex molecular architectures.

Precursor in the Synthesis of Pyridine-Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines, Pyrazolo[4,3-c]pyridines)

Pyridine-fused heterocyclic systems are prominent scaffolds in medicinal chemistry due to their diverse pharmacological activities. cncb.ac.cn this compound serves as a key starting material for the construction of these valuable frameworks.

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridine (B1315467) derivatives, which are recognized for their potential as anticancer agents, can be initiated from nicotinonitrile precursors. cncb.ac.cn The synthetic strategy often involves sequential cyclizations and functional group modifications to build the fused ring system.

Pyrazolo[4,3-c]pyridines and Related Isomers: While direct synthesis of Pyrazolo[4,3-c]pyridines from this specific starting material is a subject of ongoing research, the synthesis of related pyrazolopyridine isomers is well-documented. For instance, the construction of the 1H-pyrazolo[3,4-b]pyridine core is a widely used strategy in the development of biologically active compounds. mdpi.com The general approach often involves the reaction of a substituted pyridine (B92270) with a hydrazine (B178648) derivative to form the fused pyrazole (B372694) ring. google.com The presence of the fluoro and iodo groups on the nicotinonitrile ring offers handles for further diversification of the resulting pyrazolopyridine scaffold through cross-coupling reactions. rsc.orgresearchgate.net

Application in the Construction of Advanced Organic Scaffolds

The development of novel organic scaffolds is crucial in fragment-based drug discovery and materials science. rsc.org Fluorinated building blocks are particularly valuable in this context, and this compound is an exemplary reagent for generating diverse molecular frameworks. rsc.org Its ability to undergo sequential and regioselective functionalization allows for the construction of highly substituted pyridine cores, which are central to many bioactive molecules and functional materials. nih.gov

Role in Cross-Coupling and Other Metal-Catalyzed Functionalization Reactions

Transition-metal-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The iodine atom in this compound is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com

This reactivity enables the introduction of a wide range of substituents at the 4-position of the pyridine ring. Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. A two-step procedure involving Sonogashira cross-coupling of bromo-fluoro-cyanopyridines with terminal alkynes has been reported. soton.ac.uk

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. researchgate.net

Negishi Coupling: Reaction with organozinc reagents. researchgate.net

These reactions are often characterized by their high efficiency and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

Reaction Type Coupling Partner Bond Formed Typical Catalyst
Suzuki-MiyauraBoronic Acid/EsterC-C (Aryl/Vinyl)Pd(PPh₃)₄, Pd(dppf)Cl₂
SonogashiraTerminal AlkyneC-C (Alkynyl)PdCl₂(PPh₃)₂, CuI
Buchwald-HartwigAmineC-NPd₂(dba)₃, Buchwald Ligands
NegishiOrganozinc ReagentC-C (Alkyl/Aryl)Pd(PPh₃)₄, Ni(dppf)Cl₂

Transition-metal-catalyzed C-H functionalization represents another advanced strategy for modifying the pyridine ring, offering an atom-economical approach to derivatization. nih.govdntb.gov.uamdpi.com

Derivatization for Probing Structure-Reactivity and Structure-Property Relationships

The systematic modification of this compound and the subsequent analysis of the resulting derivatives provide valuable insights into structure-reactivity and structure-property relationships. By selectively replacing the iodo group via cross-coupling reactions or modifying the nitrile group, researchers can tune the electronic and steric properties of the molecule.

These studies are crucial for:

Medicinal Chemistry: Understanding how different substituents influence biological activity and target engagement.

Materials Science: Tailoring the photophysical and electronic properties of nicotinonitrile-based materials for applications in optics and electronics.

The fluorine atom, in particular, plays a significant role in modulating the properties of the molecule due to its high electronegativity and ability to form hydrogen bonds.

Exploration of Nicotinonitrile Derivatives as Materials Science Intermediates (e.g., in Corrosion Inhibition Research)

Nicotinonitrile derivatives have shown significant promise as corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic media. dntb.gov.ua The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.netafricaresearchconnects.com

The general mechanism of corrosion inhibition by nicotinonitrile derivatives involves:

Adsorption: The inhibitor molecules adsorb onto the metal surface through the nitrogen and cyano groups, as well as the pi-electrons of the pyridine ring.

Protective Film Formation: The adsorbed molecules form a barrier that isolates the metal from the corrosive environment.

Mixed-Type Inhibition: Many nicotinonitrile derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. africaresearchconnects.com

Future Research Directions and Emerging Opportunities in 5 Fluoro 4 Iodonicotinonitrile Chemistry

Development of Environmentally Benign and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rasayanjournal.co.inbiosynce.comijarsct.co.in Future research on 5-Fluoro-4-iodonicotinonitrile will likely focus on developing synthetic routes that align with these principles.

Key areas of exploration will include:

Catalytic C-H Functionalization: Direct and selective C-H functionalization of pyridine (B92270) precursors would be a highly atom-economical approach to introduce the required substituents, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for scalability. rasayanjournal.co.in Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical CO2, or bio-derived solvents is a key aspect of green chemistry. rsc.org Research into the synthesis of nicotinonitrile derivatives in aqueous media or using deep eutectic solvents is a promising avenue. ijarsct.co.in

Energy-Efficient Methodologies: The use of microwave irradiation or ultrasonication can often accelerate reaction rates and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Catalytic C-H FunctionalizationHigher atom economy, fewer synthetic steps, reduced waste.
Flow ChemistryImproved reaction control, enhanced safety, easier scalability.
Greener SolventsReduced environmental impact, potential for simplified workup.
Microwave/UltrasoundFaster reaction times, lower energy consumption.

Advanced Computational Design and Prediction of Novel Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. research-nexus.netresearchgate.net For this compound, computational studies can provide invaluable insights into its electronic structure and reaction mechanisms, guiding the rational design of new synthetic transformations.

Future computational research could focus on:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MESP) can help to predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reactivity in various reactions. mdpi.com

Transition State Analysis: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the feasibility of novel transformations. This can be particularly useful in understanding the regioselectivity of reactions involving the different functional groups.

In Silico Screening of Catalysts: Computational methods can be employed to screen libraries of potential catalysts for reactions involving this compound, accelerating the discovery of new and more efficient catalytic systems.

Predicting Spectroscopic Properties: Theoretical calculations of NMR and other spectroscopic data can aid in the characterization of novel derivatives of this compound.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and activation barriers. research-nexus.netresearchgate.net
Molecular Electrostatic Potential (MESP)Prediction of reactive sites for electrophilic and nucleophilic attack. mdpi.com
Transition State TheoryElucidation of reaction mechanisms and prediction of product distributions.
Virtual Catalyst ScreeningIdentification of optimal catalysts for desired transformations.

Integration into Novel Chemical Methodologies and Catalyst Development

The distinct electronic properties and coordination capabilities of the pyridine nitrogen in this compound make it an attractive candidate for the development of new ligands and catalysts.

Future opportunities in this area include:

Ligand Design for Cross-Coupling: The electronic effects of the fluoro, iodo, and cyano groups could be harnessed to tune the properties of palladium or other transition metal complexes, potentially leading to catalysts with enhanced activity or selectivity in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orglibretexts.orglibretexts.org

Development of Frustrated Lewis Pairs (FLPs): The sterically hindered and electronically modified pyridine nitrogen could potentially be used as the Lewis basic component in a frustrated Lewis pair, enabling the activation of small molecules and new catalytic transformations.

Synthesis of Functional Materials: The rigid, functionalized pyridine core of this compound could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Bioconjugation and Medicinal Chemistry: The reactivity of the iodo and cyano groups could be exploited for the covalent attachment of this compound to biomolecules, creating new probes for chemical biology or novel therapeutic agents.

Application AreaRole of this compound
Homogeneous CatalysisAs a tunable ligand for transition metal catalysts.
Frustrated Lewis PairsAs the Lewis basic component for small molecule activation.
Materials ScienceAs a building block for novel organic electronic materials.
Medicinal ChemistryAs a scaffold for the development of new bioactive molecules.

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